Gem-Dimethyl Steric Shielding vs. Unsubstituted 6H-Thieno[2,3-c]furan-4-one
6,6-Dimethylthieno[2,3-c]furan-4(6H)-one replaces the two benzylic/allylic-type hydrogen atoms at C6 of the parent 6H-thieno[2,3-c]furan-4-one scaffold with methyl groups, creating a quaternary centre. In analogous heterocyclic systems, such gem-dimethyl substitution has been shown to reduce cytochrome P450-mediated oxidation at the adjacent position, a well-established medicinal chemistry strategy [1]. No direct microsomal stability data for the target compound itself are publicly available; however, the structural precedent provides a class-level inference that the 6,6-dimethyl analog will exhibit enhanced oxidative metabolic stability relative to the unsubstituted parent (6H-thieno[2,3-c]furan-4-one, CAS 25745-02-2).
| Evidence Dimension | Predicted relative metabolic stability at the C6-adjacent position |
|---|---|
| Target Compound Data | 6,6-Gem-dimethyl substitution (quaternary C6); no abstractable H atoms at C6. |
| Comparator Or Baseline | 6H-thieno[2,3-c]furan-4-one (CAS 25745-02-2): two abstractable H atoms at C6. |
| Quantified Difference | No quantitative in vitro metabolism data available for either compound; qualitative prediction of reduced oxidative metabolism for the dimethyl analog based on established gem-dimethyl shielding precedent. |
| Conditions | N/A – class-level inference from medicinal chemistry literature. |
Why This Matters
For procurement in lead optimization programs, selecting the gem-dimethyl analog preemptively addresses a known metabolic liability of the parent scaffold, potentially reducing the need for late-stage deuteration or steric-blocking re-synthesis.
- [1] Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem. 2011, 54 (8), 2529–2591. (Review discussing gem-dimethyl as a metabolic blocking strategy; not specific to this compound). View Source
